molecular formula C14H28N2O2 B160806 Ibdpa CAS No. 139416-20-9

Ibdpa

Cat. No. B160806
M. Wt: 256.38 g/mol
InChI Key: WVJLEJNAJZPAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IBDPA, or Isobutylmethylxanthine, is a chemical compound that has been used extensively in scientific research for its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels has been shown to have a variety of biochemical and physiological effects, making IBDPA a valuable tool in the study of cellular signaling pathways and other related fields.

Mechanism Of Action

The mechanism of action of IBDPA involves its ability to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of Ibdpa. By inhibiting this enzyme, IBDPA increases intracellular levels of Ibdpa, leading to a variety of downstream effects on cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of IBDPA are numerous and varied. Some of the most notable effects include increased gene expression and protein synthesis, increased cell proliferation, and enhanced immune function. Additionally, IBDPA has been shown to have anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using IBDPA in lab experiments is its ability to increase Ibdpa levels in a controlled and precise manner. Additionally, IBDPA is relatively inexpensive and easy to obtain, making it a valuable tool for researchers on a budget. However, there are also some limitations to using IBDPA in lab experiments. For example, its effects can be highly dependent on the specific cell type being studied, and it may not be effective in all cell types.

Future Directions

There are many potential future directions for research involving IBDPA. Some possible areas of interest include further study of its anti-inflammatory and anti-tumor effects, as well as its potential use in the treatment of various diseases and conditions. Additionally, there is potential for research into the development of more selective and specific phosphodiesterase inhibitors, which could have a variety of applications in the field of cellular signaling research.
In conclusion, IBDPA is a valuable tool for scientific research in the field of cellular signaling and related areas. Its ability to increase intracellular Ibdpa levels has a variety of biochemical and physiological effects, making it a versatile and useful tool for researchers. While there are limitations to its use, there are also many potential future directions for research involving IBDPA, making it a promising area of study for years to come.

Synthesis Methods

IBDPA can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. However, the most common and efficient method of synthesis involves the reaction of isobutylamine with the methyl ester of xanthine in the presence of a catalyst such as hydrochloric acid.

Scientific Research Applications

IBDPA has been used extensively in scientific research, particularly in the study of cellular signaling pathways and related fields. Its ability to increase Ibdpa levels has been shown to have a variety of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.

properties

CAS RN

139416-20-9

Product Name

Ibdpa

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)

InChI Key

WVJLEJNAJZPAHH-UHFFFAOYSA-N

SMILES

CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C

synonyms

IBDPA
N-isobutylidenedipivalamide
tBuCO-Val psi(NH-CO)NH(t)Bu

Origin of Product

United States

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